molecular formula C6H4Br2N2O2 B576689 Methyl 3,6-dibromopyrazine-2-carboxylate CAS No. 13301-04-7

Methyl 3,6-dibromopyrazine-2-carboxylate

Cat. No.: B576689
CAS No.: 13301-04-7
M. Wt: 295.918
InChI Key: OHKYQPNNVGHVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-dibromopyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4Br2N2O2. It is a brominated derivative of pyrazine, characterized by the presence of two bromine atoms at positions 3 and 6 of the pyrazine ring, and a methyl ester group at position 2. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,6-dibromopyrazine-2-carboxylate can be synthesized through the bromination of methyl 3-amino-6-bromopyrazine-2-carboxylate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dibromopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,6-dibromopyrazine-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3,6-dibromopyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atoms and the ester group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6-dibromopyrazine-2-carboxylate is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic chemistry and various research applications, where precise control over molecular structure is essential .

Properties

IUPAC Name

methyl 3,6-dibromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKYQPNNVGHVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670382
Record name Methyl 3,6-dibromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13301-04-7
Record name Methyl 3,6-dibromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.